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Compound of Interest

Compound Name: (Rac)-Lartesertib

CAS No.: 2020089-41-0

Cat. No.: B10831599

Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lartesertib, also known as M4076, is a potent, orally bioavailable, and highly selective ATP-

competitive inhibitor of Ataxia telangiectasia-mutated (ATM) kinase.[1][2][3][4] ATM is a critical

serine/threonine protein kinase that functions as a primary sensor of DNA double-strand breaks

(DSBs), one of the most severe forms of DNA damage.[4][5] Upon activation by DSBs, ATM

triggers a complex signaling cascade, phosphorylating key downstream targets such as p53

and Checkpoint Kinase 2 (CHK2) to initiate cell cycle arrest, DNA repair, or, if the damage is

irreparable, apoptosis.[6]

In many cancer cells, the DNA damage response (DDR) pathway is upregulated, allowing them

to survive DNA damage induced by endogenous stress or exogenous treatments like

chemotherapy and radiation.[2][4] By inhibiting ATM, Lartesertib prevents the repair of DSBs,

which can lead to the accumulation of lethal DNA damage and subsequent cell death.[1][2][3]

This mechanism not only has a direct anti-neoplastic effect in certain contexts but also has the

potential to sensitize cancer cells to other DNA-damaging agents.[5]
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The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the

potency of an inhibitor. It represents the concentration of the drug required to inhibit a specific

biological process by 50%.[7] This application note provides detailed protocols for determining

the IC50 value of Lartesertib in vitro using two common cell-based assays: a cell proliferation

assay and a target engagement assay.

Lartesertib Mechanism of Action: ATM Signaling
Pathway
Lartesertib functions by inhibiting the kinase activity of ATM, thereby blocking the downstream

signaling cascade that is critical for the DNA damage response.
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Figure 1. ATM Signaling Pathway Inhibition by Lartesertib.

Experimental Protocols
Protocol 1: Cell Proliferation Assay for IC50
Determination
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This protocol describes a method for determining the IC50 value of Lartesertib based on its

anti-proliferative effects over a 72-hour period.

1. Materials and Reagents

Selected cancer cell lines (e.g., FaDu, MiaPaCa-2, MV4-11)

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

Lartesertib (M4076)

DMSO (cell culture grade)

96-well clear-bottom, black-walled tissue culture plates

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or resazurin-

based assay)

Multichannel pipette

Plate reader (Luminometer or Fluorometer)

2. Procedure

Compound Preparation: Prepare a 10 mM stock solution of Lartesertib in DMSO.[1] Create a

serial dilution series (e.g., 10-point, 3-fold dilutions) in complete culture medium, starting

from a top concentration of 10 µM. Include a vehicle control (DMSO only) at the same final

concentration as the highest Lartesertib dose.

Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined

optimal density (e.g., 2,000-5,000 cells/well in 90 µL of medium) and incubate for 24 hours at

37°C, 5% CO₂.

Drug Treatment: Add 10 µL of the serially diluted Lartesertib or vehicle control to the

respective wells. This will result in a final volume of 100 µL per well.

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂. The incubation time may need

to be optimized depending on the cell line's doubling time.[7][8]
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Viability Measurement:

Equilibrate the plate and the viability reagent to room temperature.

Add the viability reagent to each well according to the manufacturer's instructions (e.g.,

100 µL for CellTiter-Glo®).

Mix on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure luminescence using a plate reader.

Data Analysis:

Subtract the average background signal (media only wells) from all data points.

Normalize the data by expressing cell viability as a percentage relative to the vehicle-

treated control wells (100% viability).

Plot the normalized viability data against the log concentration of Lartesertib.

Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the dose-

response curve and calculate the IC50 value using software such as GraphPad Prism or

an online IC50 calculator.[8][9]

Protocol 2: Target Engagement Assay via Western Blot
This protocol confirms that Lartesertib inhibits ATM activity within the cell by measuring the

phosphorylation of a known downstream target, CHK2, following the induction of DNA damage.

1. Materials and Reagents

Selected cancer cell line

6-well tissue culture plates

Lartesertib (M4076) and DMSO
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DNA damaging agent (e.g., Bleomycin or an irradiator for ionizing radiation)

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

Primary antibodies: Rabbit anti-phospho-CHK2 (Thr68), Rabbit anti-CHK2, Mouse anti-β-

actin

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

SDS-PAGE gels and Western blot equipment

Enhanced Chemiluminescence (ECL) substrate

Chemiluminescence imaging system

2. Procedure

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight.

Pre-treat the cells with various concentrations of Lartesertib (e.g., 0, 10 nM, 100 nM, 1 µM)

for 2 hours.

DNA Damage Induction: Induce DNA double-strand breaks. For example, treat cells with

bleomycin (e.g., 10 µg/mL) for 1 hour or expose them to ionizing radiation (e.g., 5 Gy) and

allow them to recover for 1 hour.[6] Include an undamaged control group.

Cell Lysis: Wash cells twice with ice-cold PBS and lyse them with ice-cold RIPA buffer.

Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

Protein Quantification: Determine the protein concentration of each supernatant using a BCA

assay.

Western Blotting:

Normalize protein amounts for each sample and prepare them with Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with primary antibody against p-CHK2 overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at

room temperature.

Detect the signal using an ECL substrate and an imaging system.

Stripping and Re-probing: Strip the membrane and re-probe for total CHK2 and a loading

control (e.g., β-actin) to ensure equal protein loading.

Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the p-

CHK2 signal to the total CHK2 signal for each condition. Express the inhibition of

phosphorylation as a percentage relative to the damage-induced, vehicle-treated control.

Experimental Workflow Diagram
The following diagram outlines the general workflow for determining the IC50 of Lartesertib

using a cell-based proliferation assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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